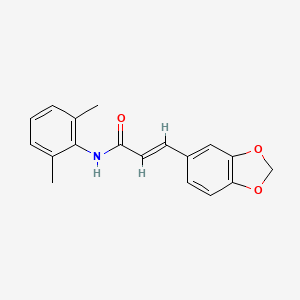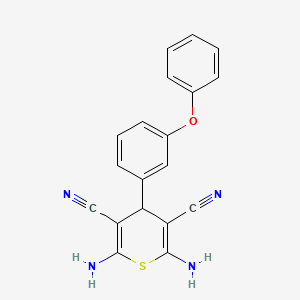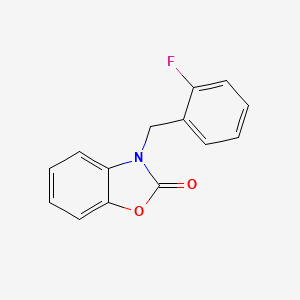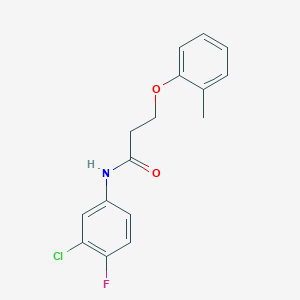![molecular formula C18H20N2O2 B5820701 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as MPBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBD is a synthetic compound that belongs to the class of benzamides and has been found to have a wide range of biological activities.
作用機序
The mechanism of action of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood, but it is believed to act on dopamine receptors in the brain. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have high affinity for dopamine D3 receptors, which are involved in the regulation of dopamine release in the brain. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have moderate affinity for dopamine D2 receptors, which are involved in the regulation of motor function.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have analgesic effects, reducing pain sensitivity in animal models. In addition, 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
実験室実験の利点と制限
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully studied. In addition, the effects of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the potential use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have neuroprotective effects in animal models, and further studies are needed to investigate its potential therapeutic use. Another area of interest is the use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in cancer therapy. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have anti-cancer properties, and further studies are needed to investigate its potential use in combination with other cancer therapies. Finally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide and its potential off-target effects.
合成法
The synthesis of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves several steps, starting with the preparation of 4-(1-pyrrolidinyl)aniline. This compound is then reacted with 4-methoxybenzoyl chloride to obtain 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. The synthesis of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been used as a tool in neuroscience research to study the role of dopamine receptors in the brain.
特性
IUPAC Name |
4-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-10-4-14(5-11-17)18(21)19-15-6-8-16(9-7-15)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMDQOQXWCCGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethylene)-3-(methylthio)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5820625.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)




![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)

